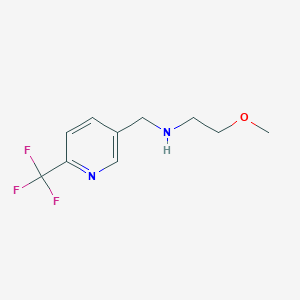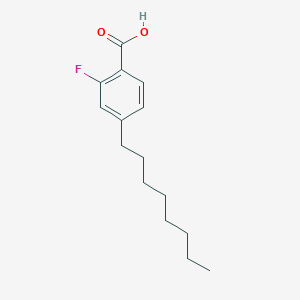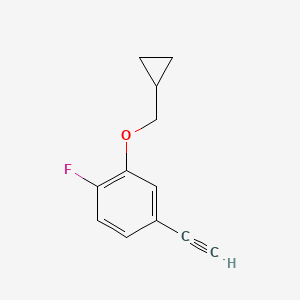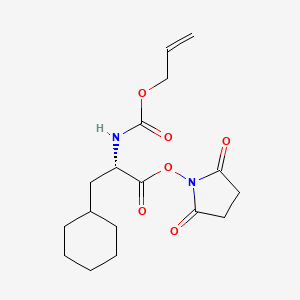
(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)methanamine is an organic compound that features a phenyl ring substituted with a chloro group, a trifluoroethoxy group, and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorophenol.
Trifluoroethoxylation: 4-chlorophenol is reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 4-chloro-3-(2,2,2-trifluoroethoxy)phenol.
Aminomethylation: The intermediate 4-chloro-3-(2,2,2-trifluoroethoxy)phenol is then subjected to aminomethylation using formaldehyde and ammonium chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenylmethanamines.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms.
Industrial Applications: Used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. The methanamine group can form hydrogen bonds with biological targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-2-(trifluoromethyl)phenyl)methanamine
- (4-Chloro-3-(trifluoromethyl)phenyl)methanamine
- (4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)methanol
Uniqueness
(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)methanamine is unique due to the presence of both a chloro group and a trifluoroethoxy group on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
[4-chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-2-1-6(4-14)3-8(7)15-5-9(11,12)13/h1-3H,4-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIFBXPSKZKZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)OCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B8170482.png)











![4-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8170587.png)
